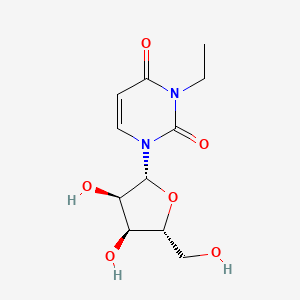![molecular formula C7H12O5S2 B14694179 2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid CAS No. 32386-30-4](/img/structure/B14694179.png)
2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid is an organic compound with the molecular formula C7H12O6S3 It is characterized by the presence of sulfanyl and carboxymethylsulfanyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid typically involves the reaction of thioglycolic acid with appropriate intermediates under controlled conditions. One common method includes the reaction of thioglycolic acid with 2-chloro-3-hydroxypropyl sulfide in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid involves its interaction with various molecular targets and pathways. The sulfanyl groups can form disulfide bonds with thiol-containing proteins, affecting their structure and function. This interaction can modulate enzymatic activity and influence cellular processes such as signal transduction and redox regulation. Additionally, the carboxyl groups can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Thioglycolic acid: Contains a sulfanyl group and is used in similar applications, such as in the synthesis of sulfur-containing compounds.
Mercaptoacetic acid: Another sulfur-containing compound with similar reactivity and applications.
2-Mercaptopropionic acid: Shares structural similarities and is used in the synthesis of various organic compounds.
Uniqueness
2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid is unique due to its combination of sulfanyl and carboxymethylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .
Properties
CAS No. |
32386-30-4 |
|---|---|
Molecular Formula |
C7H12O5S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-[3-(carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid |
InChI |
InChI=1S/C7H12O5S2/c8-5(1-13-3-6(9)10)2-14-4-7(11)12/h5,8H,1-4H2,(H,9,10)(H,11,12) |
InChI Key |
GCWCKFFNVMYXNH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CSCC(=O)O)O)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


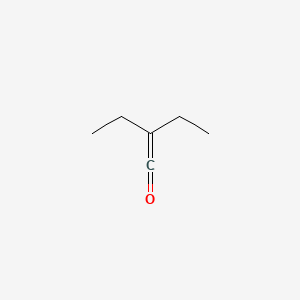

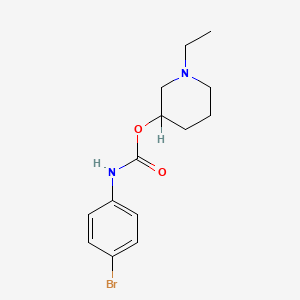
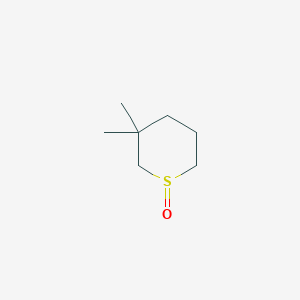
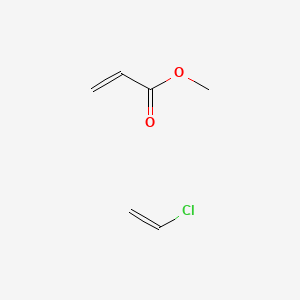
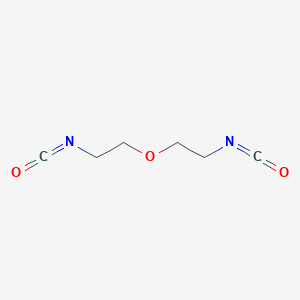
![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
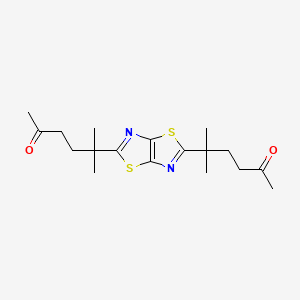
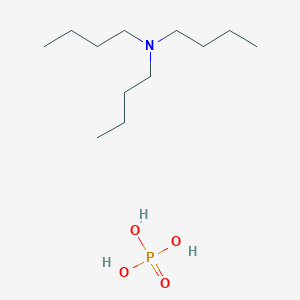
![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
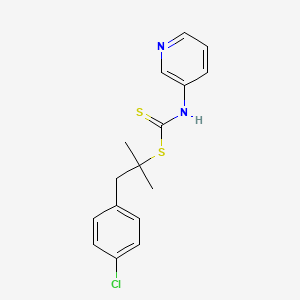
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
